A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: Verapamil (has active moiety); Trandolapril; verapamil hydrochloride (component of).
Verapamil hydrochloride
CAS No.: 152-11-4
VCID: VC0546687
Molecular Formula: C27H39ClN2O4
Molecular Weight: 491.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Verapamil hydrochloride is a calcium channel blocker used extensively in medical practice for treating various cardiovascular conditions. It is available in several forms, including oral tablets, extended-release formulations, and intravenous solutions. This article provides an in-depth look at verapamil hydrochloride, covering its chemical properties, pharmacological effects, clinical uses, and recent research findings. Mechanism of ActionVerapamil hydrochloride acts by inhibiting the influx of calcium ions through voltage-dependent calcium channels in cardiac and vascular smooth muscle cells. This action is primarily responsible for its antiarrhythmic and vasodilatory effects. In the heart, verapamil slows the conduction of impulses through the atrioventricular (AV) node, which helps in controlling abnormal heart rhythms such as atrial fibrillation and supraventricular tachycardia . Additionally, verapamil relaxes vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, which is beneficial in treating hypertension and angina . Clinical UsesVerapamil hydrochloride is used for several clinical conditions:
PharmacokineticsThe pharmacokinetics of verapamil hydrochloride involve extensive first-pass metabolism, leading to variable bioavailability when administered orally. Studies have shown that altering the administration method, such as crushing tablets or using suspensions, can significantly increase the bioavailability and peak plasma concentrations of verapamil . This highlights the importance of consistent dosing methods to ensure predictable therapeutic effects. Dosage Forms and AdministrationVerapamil hydrochloride is available in various dosage forms:
The choice of dosage form depends on the specific clinical indication and patient needs. Intravenous formulations are used for acute management of certain arrhythmias, while oral forms are preferred for chronic conditions like hypertension and angina . Research FindingsRecent studies have explored the effects of verapamil on cell membranes and its pharmacokinetics. Verapamil has been shown to interact with lipid bilayers, inducing ordering effects in the hydrocarbon chain regions, which may influence its membrane interactions . Additionally, pharmacokinetic studies have demonstrated that the method of administration can significantly impact the absorption and bioavailability of verapamil, suggesting that careful consideration should be given to how the drug is administered to maximize its therapeutic efficacy . |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 152-11-4 | ||||||||
Product Name | Verapamil hydrochloride | ||||||||
Molecular Formula | C27H39ClN2O4 | ||||||||
Molecular Weight | 491.1 g/mol | ||||||||
IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | ||||||||
Standard InChI | InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | ||||||||
Standard InChIKey | DOQPXTMNIUCOSY-UHFFFAOYSA-N | ||||||||
SMILES | CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-] | ||||||||
Canonical SMILES | CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | ||||||||
Appearance | White to off-white solid powder | ||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||
Shelf Life | >2 years if stored properly | ||||||||
Solubility | Soluble in DMSO, not in water | ||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||
Synonyms | Calan Cordilox Dexverapamil Falicard Finoptin Hydrochloride, Verapamil Iproveratril Isoptin Isoptine Izoptin Lekoptin Verapamil Verapamil Hydrochloride |
||||||||
Reference | 1: Wang L, Cheng Z, Gu Y, Peng D. Short-Term Effects of Verapamil and Diltiazem in the Treatment of No Reflow Phenomenon: A Meta-Analysis of Randomized Controlled Trials. Biomed Res Int. 2015;2015:382086. doi: 10.1155/2015/382086. Epub 2015 Oct 4. Review. PubMed PMID: 26504804; PubMed Central PMCID: PMC4609355. 2: Su Q, Nyi TS, Li L. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2015 May 18;5:CD009503. doi: 10.1002/14651858.CD009503.pub3. Review. PubMed PMID: 25985145. 3: Izdes S, Altintas ND, Soykut C. Acute respiratory distress syndrome after verapamil intoxication: case report and literature review. Acta Clin Belg. 2014 Apr;69(2):116-9. doi: 10.1179/2295333714Y.0000000007. Epub 2014 Mar 4. Review. PubMed PMID: 24724751. 4: Das P, Kuppuswamy PS, Rai A, Bostwick JM. Verapamil for the treatment of clozapine-induced persistent sinus tachycardia in a patient with schizophrenia: a case report and literature review. Psychosomatics. 2014 Mar-Apr;55(2):194-5. doi: 10.1016/j.psym.2013.05.002. Epub 2013 Jun 30. Review. PubMed PMID: 23820380. 5: Lapage MJ, Bradley DJ, Dick M 2nd. Verapamil in infants: an exaggerated fear? Pediatr Cardiol. 2013 Oct;34(7):1532-4. doi: 10.1007/s00246-013-0739-8. Epub 2013 Jun 26. Review. PubMed PMID: 23800976. 6: Su Q, Li L, Liu Y. Short-term effect of verapamil on coronary no-reflow associated with percutaneous coronary intervention in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized controlled trials. Clin Cardiol. 2013 Aug;36(8):E11-6. doi: 10.1002/clc.22143. Epub 2013 Jun 7. Review. PubMed PMID: 23749333. 7: Aung Naing K, Li L, Su Q, Wu T. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2013 Jun 4;6:CD009503. doi: 10.1002/14651858.CD009503.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;5:CD009503. PubMed PMID: 23736949. 8: Feldmann M, Koepp M. P-glycoprotein imaging in temporal lobe epilepsy: in vivo PET experiments with the Pgp substrate [11C]-verapamil. Epilepsia. 2012 Nov;53 Suppl 6:60-3. doi: 10.1111/j.1528-1167.2012.03704.x. Review. PubMed PMID: 23134497. 9: Delaney B, Loy J, Kelly AM. The relative efficacy of adenosine versus verapamil for the treatment of stable paroxysmal supraventricular tachycardia in adults: a meta-analysis. Eur J Emerg Med. 2011 Jun;18(3):148-52. doi: 10.1097/MEJ.0b013e3283400ba2. Review. PubMed PMID: 20926952. 10: Bartels AL, de Klerk OL, Kortekaas R, de Vries JJ, Leenders KL. 11C-verapamil to assess P-gp function in human brain during aging, depression and neurodegenerative disease. Curr Top Med Chem. 2010;10(17):1775-84. Review. PubMed PMID: 20645917. 11: Cohen V, Jellinek SP, Fancher L, Sangwan G, Wakslak M, Marquart E, Farahani C. Tarka® (trandolapril/verapamil hydrochloride extended-release) overdose. J Emerg Med. 2011 Mar;40(3):291-5. doi: 10.1016/j.jemermed.2008.10.015. Epub 2009 Feb 26. Review. PubMed PMID: 19249183. 12: Tfelt-Hansen P, Tfelt-Hansen J. Verapamil for cluster headache. Clinical pharmacology and possible mode of action. Headache. 2009 Jan;49(1):117-25. doi: 10.1111/j.1526-4610.2008.01298.x. Review. PubMed PMID: 19125880. 13: Shahlaie K, Boggan JE, Latchaw RE, Ji C, Muizelaar JP. Posttraumatic vasospasm detected by continuous brain tissue oxygen monitoring: treatment with intraarterial verapamil and balloon angioplasty. Neurocrit Care. 2009;10(1):61-9. doi: 10.1007/s12028-008-9138-z. Epub 2008 Sep 20. Review. PubMed PMID: 18807219. 14: Volkov VE, Babaev FZ, Pshenitsin AI, Zhezheva FM, Mazur NA. [Clinical application of verapamil in patients with supraventricular cardiac rhythm disturbances and arterial hypertension]. Kardiologiia. 2008;48(7):30-4. Review. Russian. PubMed PMID: 18789023. 15: Sharma SK, Ruggenenti P, Remuzzi G. Managing hypertension in diabetic patients--focus on trandolapril/verapamil combination. Vasc Health Risk Manag. 2007;3(4):453-65. Review. PubMed PMID: 17969376; PubMed Central PMCID: PMC2291330. 16: Patel NP, Pugh ME, Goldberg S, Eiger G. Hyperinsulinemic euglycemia therapy for verapamil poisoning: a review. Am J Crit Care. 2007 Sep;16(5):498-503. Review. PubMed PMID: 17724247. 17: García Donaire JA, Ruilope LM. Trandolapril/verapamil combination in hypertensive diabetic patients. Vasc Health Risk Manag. 2007;3(1):77-82. Review. PubMed PMID: 17583177; PubMed Central PMCID: PMC1994049. 18: Batalis NI, Harley RA, Schandl CA. Verapamil toxicity: an unusual case report and review of the literature. Am J Forensic Med Pathol. 2007 Jun;28(2):137-40. Review. PubMed PMID: 17525564. 19: Reynolds NA, Wagstaff AJ, Keam SJ. Trandolapril/verapamil sustained release: a review of its use in the treatment of essential hypertension. Drugs. 2005;65(13):1893-914. Review. PubMed PMID: 16114984. 20: Grossi A, Biscardi M. Reversal of MDR by verapamil analogues. Hematology. 2004 Feb;9(1):47-56. Review. PubMed PMID: 14965868. | ||||||||
PubChem Compound | 62969 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume